molecular formula C10H12BrNO B6304996 4-Bromo-2-isopropylbenzamide CAS No. 1369883-09-9

4-Bromo-2-isopropylbenzamide

Cat. No.: B6304996
CAS No.: 1369883-09-9
M. Wt: 242.11 g/mol
InChI Key: QKPLSMIHHVYIRH-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzamide: is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropylbenzamide typically involves the bromination of 2-isopropylbenzamide. One common method is the electrophilic aromatic substitution reaction, where 2-isopropylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of 4-bromo-2-isopropylbenzoic acid or 4-bromo-2-isopropylbenzophenone.

    Reduction: Formation of 4-bromo-2-isopropylaniline.

Scientific Research Applications

Chemistry: 4-Bromo-2-isopropylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of brominated benzamides on various biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies .

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and potential therapeutic uses. Researchers are investigating its role as an anti-inflammatory, analgesic, or anticancer agent .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It can be employed in the synthesis of specialty chemicals and as a precursor for the production of advanced materials .

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropylbenzamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 4-position and isopropyl group at the 2-position make it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-bromo-2-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLSMIHHVYIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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